molecular formula C82H137N31O22 B13385007 Fggftgarks arkrknq

Fggftgarks arkrknq

Cat. No.: B13385007
M. Wt: 1909.2 g/mol
InChI Key: VULLMZOQBGUKAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fggftgarks arkrknq: is a synthetic peptide with a sequence that has been studied for its potential applications in various scientific fields. This compound is known for its high purity and stability, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fggftgarks arkrknq typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain, ensuring high purity and yield. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition is facilitated by coupling reagents such as HBTU or DIC, and the protecting groups are removed using TFA.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of the peptide. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality.

Chemical Reactions Analysis

Types of Reactions: Fggftgarks arkrknq can undergo various chemical reactions, including:

    Oxidation: This reaction can be induced using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the peptide.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the peptide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation may result in the formation of disulfide bonds, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Fggftgarks arkrknq has a wide range of applications in scientific research, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling pathways and protein-protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of Fggftgarks arkrknq involves its interaction with specific molecular targets within cells. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various cellular responses, including changes in gene expression, protein synthesis, and cell proliferation.

Comparison with Similar Compounds

Fggftgarks arkrknq can be compared to other synthetic peptides with similar sequences and properties. Some of these similar compounds include:

    [Arg14,Lys15]-nociceptin: A peptide with a similar sequence that has been studied for its role in pain modulation and opioid receptor interactions.

    Suberanilic acid: Another synthetic peptide with antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Uniqueness: this compound stands out due to its high stability and purity, making it an ideal candidate for various research applications. Its unique sequence also allows for specific interactions with molecular targets, providing valuable insights into cellular processes and potential therapeutic applications.

Properties

IUPAC Name

5-amino-2-[[4-amino-2-[[6-amino-2-[[2-[[6-amino-2-[[2-[2-[[2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C82H137N31O22/c1-44(101-63(119)42-100-78(133)65(46(3)115)113-76(131)57(38-48-21-8-5-9-22-48)103-64(120)41-98-62(118)40-99-68(123)49(86)37-47-19-6-4-7-20-47)66(121)104-53(26-16-34-95-80(89)90)70(125)108-52(25-12-15-33-85)74(129)112-59(43-114)77(132)102-45(2)67(122)105-54(27-17-35-96-81(91)92)71(126)106-50(23-10-13-31-83)69(124)109-55(28-18-36-97-82(93)94)72(127)107-51(24-11-14-32-84)73(128)111-58(39-61(88)117)75(130)110-56(79(134)135)29-30-60(87)116/h4-9,19-22,44-46,49-59,65,114-115H,10-18,23-43,83-86H2,1-3H3,(H2,87,116)(H2,88,117)(H,98,118)(H,99,123)(H,100,133)(H,101,119)(H,102,132)(H,103,120)(H,104,121)(H,105,122)(H,106,126)(H,107,127)(H,108,125)(H,109,124)(H,110,130)(H,111,128)(H,112,129)(H,113,131)(H,134,135)(H4,89,90,95)(H4,91,92,96)(H4,93,94,97)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULLMZOQBGUKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C82H137N31O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1909.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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